3-(Pyrrolidine-1-sulfonyl)benzohydrazide
Overview
Description
Pyrrolidine is a five-membered nitrogen-containing heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
While specific synthesis methods for “3-(Pyrrolidine-1-sulfonyl)benzohydrazide” were not found, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Synthesis of Pyrrolidines : A novel synthesis of pyrrolidines involving γ-chlorocarbanions and electron-deficient formal imines has been developed. This method offers a simple and effective approach to producing substituted pyrrolidines, which are valuable in various chemical syntheses (Mąkosza & Judka, 2005).
Catalytic Synthesis : The α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole have been utilized in a 3 + 2 cycloaddition with ketene silyl acetal. This method provides a straightforward synthesis of 3-pyrrolin-2-one, a compound of biological interest, demonstrating the chemical versatility of sulfonamide compounds (Ran et al., 2014).
Creation of o-Sulfamidotriazobenzenes : The reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines yields o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles. These compounds have potential applications in pharmaceutical and chemical industries (Katritzky et al., 2007).
Reduction of Benzo-Fused Cyclic Sulfonamides : A study explored the use of Mg-MeOH for the double reductive cleavage of N–S and C–S bonds in benzo-fused cyclic sulfonamides. This research highlights the reactivity of sulfonamide nitrogen atoms within pyrrolidine rings and their importance in chemical synthesis (Khalifa et al., 2022).
Inhibitory Properties : The study of aryl pyridyl sulfones has shown that pyrrolidinyl derivatives can act as potent and selective 5-HT6 receptor antagonists. This suggests potential therapeutic applications in treating cognitive deficits (Riemer et al., 2003).
Antibacterial Activity : The synthesis and evaluation of Phenothiazine-3-Sulfonate derivatives revealed significant antibacterial activity. These findings demonstrate the potential of sulfonamide derivatives in developing new antibacterial agents (Vasudha et al., 2016).
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylbenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-13-11(15)9-4-3-5-10(8-9)18(16,17)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLVYXHBGGAFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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